3-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3/c1-3-15-9-7-12(6-8(9)14-2)10(13)4-5-11/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXSIQLZRHNYMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-1-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a chloro group, a pyrrolidine moiety with ethoxy and methoxy substituents, and a propanone functional group. Its structural characteristics suggest potential interactions with biological targets, influencing its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit varying degrees of antimicrobial activity. A study highlighted the effectiveness of similar compounds against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentration (MIC) values as low as ≤0.25 µg/mL for some derivatives .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| 3-Chloro derivative | S. aureus | ≤0.25 |
| 6-Methoxyphenethyl-indole | C. neoformans | ≤0.25 |
| 5-Phenyl-1H-imidazole | C. neoformans | ≤0.25 |
| Other tested compounds | Various pathogens | >32 |
This table illustrates that while certain derivatives show potent activity against specific pathogens, others demonstrate limited efficacy.
Cytotoxicity and Hemolytic Activity
In addition to antimicrobial properties, the cytotoxicity of these compounds has been evaluated using human embryonic kidney cells (HEK293). Notably, several compounds exhibited cytotoxicity at concentrations above 32 µg/mL, but some active anti-MRSA compounds showed minimal cytotoxic effects, suggesting a favorable therapeutic index .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Active anti-MRSA compound | HEK293 | >32 |
| Other tested compounds | HEK293 | <32 |
The biological activity of chloroethyl derivatives is often attributed to their ability to form reactive intermediates that can alkylate DNA, leading to mutagenic effects . The formation of chloroacetaldehyde during metabolic processes has been implicated in the observed biological activities of related compounds, suggesting a mechanism that warrants further investigation.
Case Studies
A relevant case study explored the application of similar pyrrolidine derivatives in cancer therapy. In vitro studies demonstrated that these compounds could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The findings suggest potential applications in targeted cancer therapies .
Scientific Research Applications
Medicinal Chemistry
The compound is of particular interest in medicinal chemistry due to its potential biological activities. Studies have shown that compounds containing pyrrolidine rings can interact with various biological targets, influencing numerous biochemical pathways. This interaction is crucial for drug development aimed at treating human diseases.
Research indicates that this compound exhibits diverse biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains, making it a candidate for further development as an antimicrobial agent.
- Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have shown promise, warranting further exploration in oncological research.
- Neuropharmacological Effects : Due to its structural properties, it may also exhibit neuroactive effects, potentially influencing neurotransmitter systems .
Case Studies and Experimental Findings
Several studies have documented the applications and effects of similar compounds with pyrrolidine structures:
- A study published in RSC Advances highlighted the synthesis of pyrrolidine derivatives and their biological evaluations, demonstrating significant activity against cancer cell lines .
- Another research article focused on enzyme inhibition mechanisms involving similar compounds, showcasing their potential in drug design for various therapeutic areas .
Preparation Methods
Synthesis of 3-Chloro-1-propanol as a Key Intermediate
A critical precursor for the chloropropanone moiety is 3-chloro-1-propanol , which can be efficiently synthesized via catalytic chlorination of 1,3-propanediol. A patented method uses benzenesulfonic acid as a catalyst to promote the reaction with hydrochloric acid, enhancing reaction efficiency and selectivity while minimizing over-chlorination and toxic waste generation. The process involves:
- Mixing 1,3-propanediol, hydrochloric acid, and benzenesulfonic acid.
- Heating the mixture to 80-100°C with stirring.
- Maintaining the reaction for several hours with controlled temperature to achieve high conversion.
- Subsequent distillation and neutralization steps to isolate 3-chloro-1-propanol with over 95% yield and high purity.
Table 1. Reaction Conditions for 3-Chloro-1-propanol Synthesis
| Step | Reagents & Catalysts | Temperature (°C) | Duration | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 1,3-Propanediol, HCl, benzenesulfonic acid | 80-100 | 3 hours heat preservation | >95 | Controlled chlorination, minimal waste |
| 2 | Additional HCl | 90 | 10 hours | Reaction completion monitoring by GC | |
| 3 | Toluene reflux | Reflux | Until water removal | Neutralization with NaHCO3, filtration |
This method provides a scalable, industrially viable route to 3-chloro-1-propanol, a crucial intermediate in the target compound synthesis.
Preparation of the 3-Ethoxy-4-methoxypyrrolidin-1-yl Moiety
Synthetic Routes to Functionalized Pyrrolidine Derivatives
The pyrrolidine ring substituted with ethoxy and methoxy groups is typically prepared through multi-step transformations starting from hydroxypyrrolidinones or related lactams. Key steps include:
- Functional group transformations such as acetylation, methanesulfonylation, and nucleophilic substitutions.
- Use of reagents like methanesulfonyl chloride, triphenylphosphine, and diethyl azodicarboxylate for selective modifications.
- Asymmetric hydrogenation techniques to obtain stereochemically pure intermediates.
Table 2. Selected Reaction Conditions for Pyrrolidine Derivative Preparation
| Preparation Step | Reagents & Solvents | Temperature & Time | Yield (%) | Notes |
|---|---|---|---|---|
| Methanesulfonylation | Methanesulfonyl chloride, pyridine | Ice cooling, RT, 1.5 h | High | Formation of mesylate intermediate |
| Thioacetylation | Triphenylphosphine, diethyl azodicarboxylate, thioacetic acid, THF | -30°C to RT, 1.5 h | Moderate | Nucleophilic substitution step |
| Asymmetric hydrogenation | Ru2Cl4((R)-BINAP)2·NEt3, methanol, H2 (30 atm) | 50°C, 17 h | 72-83 | Stereoselective reduction of keto precursors |
Coupling of Chloropropanone and Pyrrolidine Units
The final step involves the coupling of the chloropropanone moiety with the functionalized pyrrolidine nitrogen. This is typically achieved by nucleophilic substitution where the pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of the chloropropanone or its activated derivative.
- The chloropropanone intermediate can be prepared by oxidation of 3-chloro-1-propanol or direct acylation routes.
- The reaction is generally conducted under mild basic conditions to promote nucleophilic substitution without side reactions.
- Purification is performed via chromatographic techniques to isolate the target compound with high purity.
Summary Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
